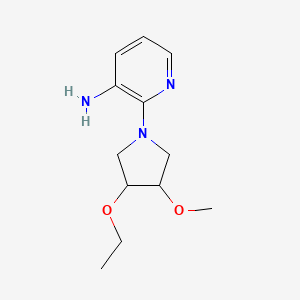

2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

2-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-3-17-11-8-15(7-10(11)16-2)12-9(13)5-4-6-14-12/h4-6,10-11H,3,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHMHOWBKGGYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OC)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine, also known by its CAS number 2097956-46-0, is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 237.30 g/mol. The compound features a pyridine ring substituted with a pyrrolidine moiety, which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉N₃O₂ |

| Molecular Weight | 237.30 g/mol |

| CAS Number | 2097956-46-0 |

Antitumor Properties

Research indicates that this compound exhibits potent antitumor activity, particularly against non-small cell lung cancer (NSCLC), colon cancer, and breast cancer cell lines. In a study conducted by PubMed, this compound was shown to inhibit the epidermal growth factor receptor (EGFR) kinase with an IC50 value of 0.239 µM, demonstrating significant efficacy compared to established drugs like erlotinib . The compound achieved a remarkable 94.45% inhibition of EGFR at a concentration of 100 µM.

The mechanism underlying the biological activity of this compound involves its ability to bind and inhibit specific kinases such as EGFR. This inhibition disrupts cellular signaling pathways essential for cancer cell proliferation and survival. The compound's structural features allow it to interact effectively with the ATP-binding site of the kinase, leading to decreased enzymatic activity and subsequent tumor growth inhibition .

Case Studies

Several studies have highlighted the effectiveness of this compound in various cancer models:

- Non-Small Cell Lung Cancer : In vitro studies demonstrated that the compound significantly reduced cell viability in NSCLC cell lines, showcasing its potential as a therapeutic agent.

- Breast Cancer : Although less effective against the MDA-MB-468 breast cancer cell line compared to other cancers, it still exhibited notable antitumor activity .

- Combination Therapy : Research indicates that when used in combination with other EGFR inhibitors, this compound can enhance therapeutic efficacy through synergistic effects, particularly in resistant cancer types .

Research Findings and Future Directions

The ongoing research into this compound suggests promising avenues for its application in targeted cancer therapies. Its unique structure provides opportunities for further modifications that may enhance its potency and selectivity towards specific cancer types.

Potential Applications

- Pharmacological Development : The compound can serve as a lead structure for developing new anticancer agents.

- Biochemical Tools : It may also be utilized in biochemical assays to study kinase activity and cellular signaling pathways.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmacophore in drug design. Its unique structural features allow it to interact with various biological targets, making it a candidate for developing therapeutics against diseases such as cancer and neurological disorders.

Key Mechanisms of Action:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Biological Studies

Research has highlighted its effects on cellular processes, including:

- Cell Proliferation : Studies indicate that the compound can affect the growth rates of certain cell lines.

- Apoptosis Induction : There is evidence suggesting it may induce programmed cell death in cancer cells.

Material Science

In materials science, 2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine is explored for its potential in developing novel materials with specific electronic or optical properties. Its unique chemical structure allows for:

- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance conductivity.

- Sensors : Its properties may be utilized in sensor technology for detecting chemical substances.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Cancer Therapeutics | Demonstrated that the compound inhibits tumor growth in xenograft models. |

| Study 2 | Neuroprotective Effects | Showed potential neuroprotective effects in animal models of neurodegeneration. |

| Study 3 | Material Development | Developed a conductive polymer incorporating the compound, enhancing electronic properties significantly. |

Comparison with Similar Compounds

4-Phenoxy-N-(2-(prop-2-yn-1-yloxy)benzyl)pyridin-3-amine

- Structure: A phenoxy group at position 4 and a propargyl-functionalized benzyl group at position 3 of the pyridine ring.

- Key Features : The alkyne group enables "click chemistry" for further functionalization, making it valuable in TSPO (translocator protein) ligand studies.

- Synthesis : Achieved via Schiff base formation followed by NaBH4 reduction .

- Comparison : Unlike the target compound’s pyrrolidine substituent, this derivative uses a propargyl-benzyl group, emphasizing modular synthetic strategies for ligand optimization.

N-Phenylimidazo[1,2-a]pyridin-3-amine Derivatives

- Structure : Imidazo[1,2-a]pyridine fused ring system with sulfonylphenyl and aryl substitutions (e.g., compound 5n : 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine).

- Key Features : Sulfonyl groups enhance COX-2 selectivity. Compound 5n exhibits potent COX-2 inhibition (IC50 = 0.07 µM) and a high selectivity index (508.6) .

- Comparison : The target compound lacks a sulfonyl group but includes electron-donating ethoxy/methoxy groups, which may modulate binding in different therapeutic contexts.

Thieno[2,3-b]pyridin-3-amine Derivatives

2-(Butylsulfinyl)-4-(2-chloro-1-methyl-1H-imidazol-5-yl)-6-(thiazol-2-yl)thieno[2,3-b]pyridin-3-amine (12t)

- Structure: Sulfinyl and heterocyclic substituents (imidazole, thiazole) fused to a thienopyridine core.

- Key Features : Acts as a 15-prostaglandin dehydrogenase (15-PGDH) inhibitor, with structural characterization via NMR and ESI-MS .

Piperazine- and Pyrrolidine-Functionalized Pyridines

6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine

- Structure : Piperazine ring substituted with a methoxyethyl group at position 6 of the pyridine.

- Comparison : The target compound’s pyrrolidine ring provides a rigid, bicyclic structure that may restrict rotational freedom compared to piperazine derivatives.

Structural and Functional Analysis

Table 1: Comparative Analysis of Pyridin-3-amine Derivatives

Preparation Methods

Synthesis of 3-Ethoxy-4-methoxypyrrolidine Intermediate

- Starting materials : Pyrrolidine or substituted pyrrolidine derivatives.

- Stepwise functionalization :

- Introduction of the ethoxy group at the 3-position via nucleophilic substitution or alkylation using ethyl halides under basic conditions.

- Introduction of the methoxy group at the 4-position typically via methylation of a hydroxyl precursor or direct nucleophilic substitution.

- Reaction conditions : Mild bases such as potassium carbonate in polar aprotic solvents (e.g., DMF) at moderate temperatures (~50–80°C).

Coupling with Pyridin-3-amine

- The key step involves N-alkylation or amide bond formation between the pyrrolidine nitrogen and the 3-aminopyridine.

- Common methods include:

- EDC/HOBt-mediated coupling : Using carbodiimide coupling agents such as EDC hydrochloride and HOBt in the presence of a base like DIPEA in DMF at room temperature overnight, facilitating amide or amine bond formation.

- Nucleophilic substitution : If the pyrrolidine nitrogen is converted to a good leaving group intermediate, nucleophilic substitution by 3-aminopyridine can be performed.

- Protection of the amino group on pyridine may be necessary during coupling to prevent side reactions.

Final Deprotection and Purification

- Removal of protecting groups (e.g., Boc) under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

- Purification by chromatography or recrystallization to isolate the target compound.

Representative Reaction Scheme (Hypothetical)

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Pyrrolidine derivative | Ethyl bromide, K2CO3, DMF, 60°C | 3-Ethoxypyrrolidine intermediate |

| 2 | Intermediate from Step 1 | Methyl iodide, K2CO3, DMF, 50°C | 3-Ethoxy-4-methoxypyrrolidine |

| 3 | 3-Ethoxy-4-methoxypyrrolidine + 3-aminopyridine | EDC·HCl, HOBt, DIPEA, DMF, rt, overnight | Coupled intermediate |

| 4 | Coupled intermediate | TFA, rt, 2 h | This compound |

Research Findings and Optimization

- The use of EDC/HOBt coupling has been demonstrated as an efficient method for amine bond formation in similar heterocyclic compounds, providing high yields and mild reaction conditions conducive to preserving sensitive functional groups.

- Protecting groups such as Boc on the amine functionalities improve selectivity and yield by preventing side reactions during coupling and substitution steps.

- Reaction solvents like DMF or dioxane are preferred for their ability to dissolve both polar and nonpolar intermediates, facilitating smoother reactions.

- Temperature control is critical; reactions are typically carried out at room temperature or slightly elevated temperatures to balance reaction rate and selectivity.

- Purification typically involves chromatographic techniques, such as silica gel column chromatography, to separate the target compound from side products and unreacted starting materials.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, dioxane | Polar aprotic solvents preferred |

| Base | DIPEA, K2CO3 | Mild bases to avoid decomposition |

| Coupling agents | EDC·HCl, HOBt | Efficient for amide and amine bond formation |

| Temperature | Room temperature to 60°C | Higher temps may cause side reactions |

| Reaction time | Overnight (12–24 hours) | Ensures completion of coupling |

| Protection groups | Boc (tert-butyloxycarbonyl) | Used to protect amines during coupling |

| Deprotection | TFA (trifluoroacetic acid) | Mild acidic conditions |

| Purification | Silica gel chromatography | Standard for organic compound isolation |

Q & A

Q. What synthetic methodologies are most effective for constructing the pyrrolidine-pyridine core in 2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine?

The synthesis of the pyrrolidine-pyridine hybrid can be optimized using transition-metal-catalyzed coupling reactions. For example, copper(I) bromide and cesium carbonate facilitate Ullmann-type couplings between halogenated pyridines and amine-containing pyrrolidine precursors, as demonstrated in analogous syntheses (e.g., 17.9% yield via a 35°C reaction in DMSO) . Additionally, Suzuki-Miyaura cross-coupling (e.g., using arylboronic acids with nitro-pyridine intermediates) can introduce substituents to the pyridine ring, though yields may require optimization (e.g., 30% yield in one case) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.3–3.8 ppm) and ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂) groups, with pyridine protons appearing as distinct aromatic signals (δ ~6.5–8.5 ppm) .

- HRMS (ESI) : To confirm molecular weight (e.g., [M+H]⁺ peaks) and rule out impurities .

- IR Spectroscopy : Identify NH stretches (~3298 cm⁻¹ for amines) and ether C-O bonds (~1150–1250 cm⁻¹) .

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

Strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance nucleophilic substitution reactions .

- Catalyst Screening : Copper(I) bromide or palladium catalysts improve coupling efficiency .

- Temperature Control : Moderate heating (e.g., 35–80°C) balances reaction rate and side-product formation .

- Purification : Gradient column chromatography (e.g., ethyl acetate/hexane) or recrystallization (e.g., acetonitrile) isolates pure products .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in NMR data for substituted pyrrolidine-pyridine hybrids?

Discrepancies in chemical shifts (e.g., overlapping pyrrolidine protons) can be addressed via:

- DFT Calculations : Predict NMR spectra using software (e.g., Gaussian) to compare with experimental data .

- 2D NMR (COSY, NOESY) : Resolve stereochemistry and confirm substituent positions on the pyrrolidine ring .

- Density Functional Theory (DFT) : Model electronic effects of ethoxy/methoxy groups to predict reactivity in cross-coupling reactions .

Q. What mechanistic insights explain the low yield in Ullmann-type couplings for similar compounds?

Low yields (e.g., 17.9% in ) may arise from:

- Steric Hindrance : Bulky substituents on the pyrrolidine ring impede catalyst access.

- Side Reactions : Competing dehalogenation or homo-coupling under basic conditions .

- Catalyst Deactivation : Copper(I) bromide may oxidize or aggregate in polar solvents. Mitigation strategies include ligand additives (e.g., phenanthroline) or inert atmospheres .

Q. How can regioselective functionalization of the pyridine ring be achieved for structure-activity studies?

Regioselectivity is influenced by:

- Directing Groups : The amine at position 3 of pyridine can direct electrophilic substitution to position 2 or 4 .

- Cross-Coupling Conditions : Suzuki-Miyaura reactions with meta-substituted boronic acids favor coupling at less hindered positions .

- Protection/Deprotection : Temporary protection of the amine (e.g., Boc groups) enables selective modification of other sites .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.